molecular formula C19H17ClN4O4 B2770545 5-(3-chloro-4-methoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008269-32-6

5-(3-chloro-4-methoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No. B2770545
CAS RN: 1008269-32-6
M. Wt: 400.82
InChI Key: VZTSNZSOOGQFLL-UHFFFAOYSA-N
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Description

It is a colorless liquid that is used as a fragrance and flavorant. The compound occurs naturally but can also be produced by the reduction of anisaldehyde .


Molecular Structure Analysis

The molecular formula of this compound is C16H16ClNO3. It consists of a 3-chloro-4-methoxyphenyl group linked to a 1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione moiety. The dihedral angle between the mean planes of the benzene ring and the triazole ring is approximately 88.44° .

Scientific Research Applications

Synthesis and Applications

  • Synthesis and Antimicrobial Activities : A study by Bektaş et al. (2007) involved synthesizing novel 1,2,4-triazole derivatives, exploring their antimicrobial activities. Some compounds demonstrated good or moderate activities against tested microorganisms, highlighting the potential utility of triazole derivatives in developing new antimicrobial agents [Bektaş et al., 2007].

  • Molecular Interactions and Synthesis : Ahmed et al. (2020) reported on the synthesis and characterization of triazole derivatives featuring α-ketoester functionality. These compounds exhibited self-assembled dimers via O⋯π-hole tetrel bonding interactions, analyzed through Hirshfeld surface analysis and DFT calculations. This study provides insights into the molecular interactions and structural configurations of triazole derivatives [Ahmed et al., 2020].

  • Inhibition Activities : Research by Bekircan et al. (2015) explored the synthesis of novel heterocyclic compounds from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, investigating their inhibition effects on lipase and α-glucosidase. This study contributes to understanding the potential therapeutic applications of triazole derivatives in treating diseases related to enzyme dysfunction [Bekircan et al., 2015].

Molecular and Electronic Analysis

  • Electronic and Nonlinear Optical Properties : Beytur and Avinca (2021) conducted a study on 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, analyzing their molecular, electronic, and nonlinear optical properties through experimental and theoretical (DFT) methods. This research provides valuable data on the electronic properties and potential applications of triazole derivatives in the development of materials with specific electronic and optical characteristics [Beytur & Avinca, 2021].

  • Molecular Docking Studies as EGFR Inhibitors : Karayel (2021) performed a detailed study on the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole. The study used density functional theory and molecular docking to understand the mechanism behind their anti-cancer properties. This research is crucial for designing more effective cancer therapies by exploiting the molecular structures and interactions of triazole derivatives [Karayel, 2021].

Safety and Hazards

Anisyl alcohol is considered an irritant. It may cause skin, eye, and respiratory irritation. Proper protective measures should be taken when handling this compound .

properties

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O4/c1-27-13-6-3-11(4-7-13)10-23-17-16(21-22-23)18(25)24(19(17)26)12-5-8-15(28-2)14(20)9-12/h3-9,16-17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTSNZSOOGQFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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